molecular formula C19H23NO3 B7737641 3-Hydroxy-4-piperidin-1-ylmethyl-7,8,9,10-tetrahydro-benzo[c]chromen-6-one CAS No. 17792-10-8

3-Hydroxy-4-piperidin-1-ylmethyl-7,8,9,10-tetrahydro-benzo[c]chromen-6-one

Cat. No.: B7737641
CAS No.: 17792-10-8
M. Wt: 313.4 g/mol
InChI Key: DCHFPDPBVJROEJ-UHFFFAOYSA-N
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Description

3-Hydroxy-4-piperidin-1-ylmethyl-7,8,9,10-tetrahydro-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of piperidine derivatives. This compound features a unique structure that combines a piperidine ring with a benzochromenone core, making it an interesting subject for various scientific studies. Its molecular formula is C19H23NO3, and it has a molecular weight of approximately 313.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-piperidin-1-ylmethyl-7,8,9,10-tetrahydro-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-piperidin-1-ylmethyl-7,8,9,10-tetrahydro-benzo[c]chromen-6-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-4-piperidin-1-ylmethyl-7,8,9,10-tetrahydro-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-piperidin-1-ylmethyl-7,8,9,10-tetrahydro-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors in the body, potentially modulating their activity. The benzochromenone core may also interact with enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-piperidin-1-ylmethyl-7,8,9,10-tetrahydro-benzo[c]chromen-6-one is unique due to the presence of both a piperidine ring and a benzochromenone core, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

3-hydroxy-4-(piperidin-1-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c21-17-9-8-14-13-6-2-3-7-15(13)19(22)23-18(14)16(17)12-20-10-4-1-5-11-20/h8-9,21H,1-7,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHFPDPBVJROEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C4=C3CCCC4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20419054
Record name BAS 05154574
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17792-10-8
Record name NSC113786
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113786
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BAS 05154574
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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